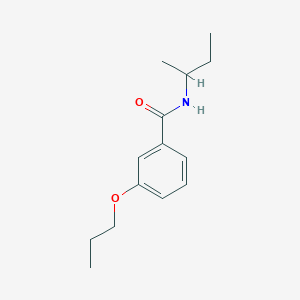

N-(sec-butyl)-3-propoxybenzamide

Description

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-butan-2-yl-3-propoxybenzamide |

InChI |

InChI=1S/C14H21NO2/c1-4-9-17-13-8-6-7-12(10-13)14(16)15-11(3)5-2/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,16) |

InChI Key |

NAWLUYBKCPTMHN-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC(C)CC |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(sec-butyl)-3-propoxybenzamide: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of N-(sec-butyl)-3-propoxybenzamide, a compound of interest for researchers in drug discovery and medicinal chemistry. Due to its specific substitution pattern, this molecule is not extensively cataloged in common chemical databases. Therefore, this document serves as a foundational resource, detailing its chemical structure, predictable properties, and robust, field-proven synthetic protocols. The methodologies described herein are designed to be self-validating, providing researchers with the causal understanding needed for successful synthesis and further investigation.

Chemical Structure and Properties

N-(sec-butyl)-3-propoxybenzamide is a secondary amide featuring a benzamide core. The benzene ring is substituted at the meta-position (C3) with a propoxy group (-O-CH₂CH₂CH₃), and the amide nitrogen is substituted with a sec-butyl group (-CH(CH₃)CH₂CH₃). The presence of the chiral sec-butyl group means that this compound can exist as a racemic mixture of (R) and (S) enantiomers.

Structural Diagram

Caption: Overall synthesis workflow for N-(sec-butyl)-3-propoxybenzamide.

Step 1: Synthesis of 3-Propoxybenzoic Acid

This protocol utilizes a standard Williamson ether synthesis, which is a reliable method for forming the ether linkage. [1]

-

Principle: The phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic propyl bromide to form the ether. Acetone is a suitable polar aprotic solvent for this reaction.

-

Materials:

-

3-Hydroxybenzoic acid

-

1-Bromopropane (Propyl Bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

1 M Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone.

-

Stir the suspension and add 1-bromopropane (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-propoxybenzoic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Step 2: Synthesis of N-(sec-butyl)-3-propoxybenzamide

The amidation is achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with sec-butylamine. This method is often high-yielding and avoids the need for expensive coupling reagents. [2]

-

Principle: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate. The subsequent addition of sec-butylamine, a nucleophile, results in the formation of the amide bond. A base, such as triethylamine, is used to quench the HCl byproduct.

-

Materials:

-

3-Propoxybenzoic acid

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

sec-Butylamine

-

Triethylamine (TEA)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-propoxybenzoic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise to the stirred solution. Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until the evolution of gas ceases.

-

In a separate flask, prepare a solution of sec-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the acyl chloride solution back to 0 °C and add the amine solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Potential Applications and Research Context

While specific biological activity for N-(sec-butyl)-3-propoxybenzamide has not been reported, the benzamide scaffold is a well-established pharmacophore present in a wide range of biologically active molecules. Derivatives of benzamide have shown utility as:

-

Antipsychotics: Sulpiride and amisulpride are examples of benzamide-containing drugs used to treat schizophrenia.

-

Antiemetics: Metoclopramide is a benzamide derivative used to treat nausea and vomiting.

-

Anticancer Agents: Entinostat is a benzamide-based histone deacetylase (HDAC) inhibitor that has been investigated as an anticancer agent.

The specific combination of a sec-butyl group and a propoxy substituent in the meta position may confer unique properties related to lipophilicity, metabolic stability, and receptor binding affinity. Researchers may consider screening this compound in assays related to central nervous system disorders, oncology, or as a tool compound for exploring structure-activity relationships in new target classes.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of N-(sec-butyl)-3-propoxybenzamide. By detailing the underlying chemical principles and providing robust, step-by-step protocols, this document empowers researchers to confidently produce this compound for further investigation. The provided synthesis route is logical, scalable, and utilizes readily available starting materials, making it an accessible target for a wide range of research laboratories.

References

-

PubChem. 3-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. sec-Butylamine. National Center for Biotechnology Information. [Link]

-

Chemcess. 3-Hydroxybenzoic Acid: Properties, Production And Uses.[Link]

-

Wikipedia. 3-Hydroxybenzoic acid.[Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.[Link]

-

Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].[Link]

Sources

An In-depth Technical Guide to the Biological Activities of 3-Alkoxybenzamides

Abstract: The benzamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] This guide provides a comprehensive exploration of 3-alkoxybenzamide derivatives, a significant subclass of benzamides. We will delve into their diverse biological activities, from anticancer and antibacterial properties to their roles in metabolic and neurological disorders. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies for evaluating these potent compounds.

Introduction: The 3-Alkoxybenzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that can provide high-affinity ligands for multiple, distinct biological targets through strategic modifications.[2][3] These scaffolds, such as the 3-alkoxybenzamide core, represent efficient starting points for drug discovery, often exhibiting favorable pharmacokinetic properties and a high degree of chemical tractability.[4][5]

Chemical Features of the 3-Alkoxybenzamide Core

The 3-alkoxybenzamide structure is characterized by a benzene ring substituted with an amide group (-C(=O)NH2) and an alkoxy group (-OR) at the meta-position. This arrangement offers several key chemical features:

-

Hydrogen Bonding Capabilities: The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[6]

-

Lipophilicity and Solubility: The nature of the 'R' group on the alkoxy moiety allows for the fine-tuning of the molecule's lipophilicity, which in turn influences its solubility and membrane permeability.

-

Metabolic Stability: The benzamide core is generally stable, while the alkoxy group can be modified to influence metabolic pathways.[7]

-

Synthetic Accessibility: The 3-hydroxybenzamide precursor is commercially available, providing a straightforward entry point for the synthesis of a diverse library of 3-alkoxybenzamide derivatives through simple etherification reactions.[6][8]

Overview of its Prevalence in Biologically Active Compounds

The versatility of the 3-alkoxybenzamide scaffold is evident in the broad spectrum of biological activities its derivatives have demonstrated. These compounds have been investigated as:

-

Anticancer Agents: Primarily as inhibitors of Poly(ADP-ribose) polymerase (PARP) and other cancer-related targets.

-

Antibacterial Agents: Targeting essential bacterial proteins like FtsZ.

-

Metabolic Modulators: Including activators of glucokinase for the potential treatment of diabetes.

-

Neurological Agents: Acting as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) for pain management.

Scope of the Review: Exploring Key Therapeutic Targets

This guide will provide an in-depth analysis of the major biological activities associated with the 3-alkoxybenzamide scaffold. For each area, we will explore the underlying mechanism of action, dissect the structure-activity relationships that govern potency and selectivity, and provide detailed experimental protocols for their evaluation.

3-Alkoxybenzamides as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In the context of cancer, particularly in tumors with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer drugs. The benzamide moiety is a well-established pharmacophore for PARP inhibition, with 3-aminobenzamide being one of the early-generation PARP inhibitors.

The Role of PARP in DNA Repair and Cancer Therapy

PARP1, the most abundant and well-studied member of the PARP family, plays a critical role in the base excision repair (BER) pathway. Upon detecting a single-strand DNA break, PARP1 binds to the damaged site and synthesizes a poly(ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins.

Caption: PARP1-mediated single-strand DNA break repair pathway.

In cancer cells with defective homologous recombination, the inhibition of PARP-mediated BER leads to the accumulation of double-strand breaks during DNA replication, which cannot be repaired, ultimately resulting in cell death.

Mechanism of Action of 3-Alkoxybenzamide-based PARP Inhibitors

3-Alkoxybenzamide derivatives act as competitive inhibitors of PARP by mimicking the nicotinamide portion of the NAD+ cofactor. The benzamide moiety occupies the nicotinamide-binding pocket of the enzyme, forming key hydrogen bonds with the active site residues, thereby preventing the synthesis of PAR chains and halting the DNA repair process.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on benzamide-based PARP inhibitors. For the 3-alkoxybenzamide series, the following general trends have been observed:

-

The Benzamide Group: The primary amide is crucial for activity, forming essential hydrogen bonds with the enzyme's active site.

-

The 3-Alkoxy Group: The nature and size of the alkoxy group significantly impact potency and selectivity. This group often extends into a hydrophobic pocket, and modifications here can be used to optimize binding affinity and pharmacokinetic properties.

-

Substitutions on the Benzene Ring: Additional substitutions on the aromatic ring can further enhance activity and modulate physical properties.

| Compound | R Group (at 3-position) | PARP1 IC50 (nM) | Reference |

| 3-aminobenzamide | -NH2 | ~1000 | |

| Veliparib (ABT-888) | (complex side chain) | 5.2 | (Literature) |

| Olaparib | (complex side chain) | 5 | (Literature) |

Note: The table above is illustrative. Specific IC50 values for a homologous series of 3-alkoxybenzamides would require a dedicated literature search.

Experimental Protocols for Assessing PARP Inhibition

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1.

Principle: Recombinant PARP1 enzyme is incubated with a DNA-histone coated plate, biotinylated NAD+, and the test compound. The amount of biotinylated PAR incorporated onto the histones is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Step-by-Step Protocol:

-

Plate Coating: Coat a 96-well high-binding plate with histones and DNA overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Compound Addition: Add serial dilutions of the 3-alkoxybenzamide test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no PARP1 enzyme).

-

Enzyme Reaction: Add a reaction mixture containing recombinant PARP1 enzyme and biotinylated NAD+ to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Detection: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 1 hour.

-

Substrate Addition: Wash the plate and add a TMB substrate.

-

Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for an in vitro PARP1 enzymatic assay.

This initial section provides a solid foundation for the technical guide. I will now proceed to the next section on the antibacterial activity of 3-alkoxybenzamides, performing targeted searches to gather the necessary detailed information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. CAS 618-49-5: 3-Hydroxybenzamide | CymitQuimica [cymitquimica.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. 3-Hydroxybenzamide | C7H7NO2 | CID 342403 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of N-(sec-butyl)-3-propoxybenzamide in DMSO

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of N-(sec-butyl)-3-propoxybenzamide in dimethyl sulfoxide (DMSO). As a novel benzamide derivative, establishing a robust solubility profile in DMSO is a critical first step in early-stage drug discovery and development. DMSO is a ubiquitous solvent in high-throughput screening (HTS) and in vitro assays due to its remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[1][2] This guide delves into the theoretical underpinnings of solubility, offers detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and provides a template for data presentation and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing drug candidates.

Introduction: The Critical Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is an indispensable tool in the modern pharmaceutical laboratory.[3][4] Its status as a "universal solvent" stems from its amphipathic nature, possessing both polar and nonpolar characteristics that enable it to solubilize a diverse chemical space of potential drug candidates.[1][3] For a novel compound such as N-(sec-butyl)-3-propoxybenzamide, understanding its behavior in DMSO is paramount for several reasons:

-

Stock Solution Integrity: High-concentration stock solutions are typically prepared in DMSO for compound library management and serial dilution into aqueous assay buffers.[5][6] Poor solubility can lead to compound precipitation, resulting in inaccurate concentration assessments and unreliable biological data.[7][8]

-

Assay Compatibility: In vitro biological assays, including high-throughput screens, rely on the complete dissolution of test compounds in the assay medium.[1] Undissolved particles can interfere with assay readouts and lead to false-positive or false-negative results.

-

Data Reproducibility: A well-defined solubility limit ensures that experiments are conducted within a concentration range where the compound remains in solution, a prerequisite for data reproducibility.

This guide will provide the necessary theoretical and practical framework for researchers to confidently establish the solubility profile of N-(sec-butyl)-3-propoxybenzamide, or similar benzamide analogs, in DMSO.

Theoretical Framework: Factors Governing Solubility in DMSO

The solubility of a solid compound in a solvent is governed by a complex interplay of intermolecular forces and thermodynamic principles. The process can be conceptually broken down into two main energy considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[9][10]

For N-(sec-butyl)-3-propoxybenzamide, a molecule with both hydrogen bond-accepting (the carbonyl oxygen and ether oxygen) and -donating (the amide N-H) capabilities, as well as lipophilic regions (the sec-butyl and propoxy groups), its interaction with DMSO is multifaceted. DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not readily donate protons.[1] Its key physicochemical properties relevant to solubility are:

-

High Polarity: The sulfoxide group (S=O) is highly polar, allowing for strong dipole-dipole interactions with polar functional groups on the solute.

-

Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor, readily interacting with the amide proton of N-(sec-butyl)-3-propoxybenzamide.[11]

-

Aprotic Nature: The absence of acidic protons in DMSO prevents it from forming strong hydrogen bond networks with itself, making it more available to solvate the solute.[1]

The overall solubility will be a balance between the energy required to overcome the crystal lattice energy of solid N-(sec-butyl)-3-propoxybenzamide and the favorable solvation energy upon interaction with DMSO molecules.

Experimental Determination of Solubility

A comprehensive solubility assessment involves determining both the kinetic and thermodynamic solubility of the compound.[12][13]

-

Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound when rapidly diluted from a concentrated DMSO stock solution into an aqueous buffer.[5][14] It is highly relevant for predicting behavior in typical in vitro assays.

-

Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24-48 hours).[12][13] It represents the true solubility of the most stable crystalline form of the compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for establishing the equilibrium solubility of N-(sec-butyl)-3-propoxybenzamide in DMSO.

Rationale: The extended equilibration period ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[12][15] Centrifugation and filtration are critical steps to remove all undissolved particles before quantification.[16]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid N-(sec-butyl)-3-propoxybenzamide to a series of glass vials. The amount should be visibly more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume of anhydrous, high-purity DMSO (≥99.9%) to each vial.[12]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 to 48 hours.[12][15]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[12]

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed or transferred.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.[12]

-

Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of dissolved N-(sec-butyl)-3-propoxybenzamide using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve.

Protocol for Kinetic Solubility Determination (Nephelometry/Turbidimetry)

This high-throughput method is ideal for early-stage discovery to quickly assess how a compound behaves when transitioning from a DMSO stock to an aqueous environment.[17][18][19]

Rationale: This method mimics the process of diluting a DMSO stock solution into an aqueous assay buffer. The onset of precipitation is detected by an increase in light scattering (nephelometry) or absorbance (turbidimetry), providing a rapid measure of the kinetic solubility limit.[12][18]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-(sec-butyl)-3-propoxybenzamide in DMSO (e.g., 20 mM). Ensure complete dissolution, using sonication if necessary.[5]

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate to create a range of concentrations.[12]

-

Dilution into Aqueous Buffer: In a separate 96-well plate, rapidly add a large volume (e.g., 198 µL) of an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to a small volume (e.g., 2 µL) of each DMSO concentration from the serial dilution plate.[12][18] This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours.[12][17]

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[12][17]

-

Data Analysis: Plot the turbidity/absorbance against the compound concentration. The concentration at which a significant increase in the signal is observed is the kinetic solubility limit.[18]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table. This allows for easy comparison and serves as a quick reference for future experimental design.

| Parameter | Value | Unit | Method | Conditions |

| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask with HPLC | 25°C, 48 hr equilibration |

| Kinetic Solubility | To be determined | µM | Nephelometry | pH 7.4 PBS, 2% final DMSO |

Interpretation: The thermodynamic solubility value represents the absolute maximum concentration achievable in pure DMSO at equilibrium. The kinetic solubility provides a practical upper limit for concentrations in aqueous-based assays that use a DMSO co-solvent, which is often significantly lower than the thermodynamic solubility in neat DMSO.

Visualizing the Experimental Workflow

Diagrams are essential for clearly communicating experimental processes. The following Graphviz diagrams illustrate the workflows for the described solubility assays.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Best Practices

Establishing a reliable solubility profile for N-(sec-butyl)-3-propoxybenzamide in DMSO is a foundational activity in its preclinical development. By employing both thermodynamic and kinetic assays, researchers can gain a comprehensive understanding of the compound's behavior, both as a stock solution and in aqueous assay conditions.

Key Best Practices:

-

Use High-Purity Reagents: Always use anhydrous, high-purity DMSO to avoid variability from water absorption, which can decrease solubility.[8]

-

Control Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent, recorded temperature.

-

Validate Analytical Methods: The HPLC method used for quantification in the thermodynamic assay must be fully validated for accuracy and precision.

-

Document Everything: Meticulous record-keeping of all experimental parameters is crucial for data integrity and reproducibility.[16]

This guide provides the necessary protocols and theoretical background to empower researchers to generate high-quality, reliable solubility data, thereby facilitating informed decision-making in the drug discovery pipeline.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Balakin, K. V., Ivanenkov, Y. A., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]

-

Savchuk, N. P., Balakin, K. V., & Tkachenko, S. E. (2003). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Tetko, I. V., Novotarskyi, S., et al. (2013). Top-Performing Models for DMSO Solubility Prediction Developed with Enamine Data Set. ResearchGate. Retrieved from [Link]

-

Protheragen. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

-

Tetko, I. V., Novotarskyi, S., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Gaylord Chemical. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

-

D'Agostino, V. G., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved from [Link]

-

Balakin, K. V., Ivanenkov, Y. A., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Retrieved from [Link]

-

Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

-

Cybulski, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. Retrieved from [Link]

-

GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

-

Dahlin, J. L., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Enzymology. Retrieved from [Link]

-

ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Dissolution Technologies. (2019). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery | MDPI [mdpi.com]

- 4. acs.org [acs.org]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ziath.com [ziath.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. enamine.net [enamine.net]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 18. bio-protocol.org [bio-protocol.org]

- 19. bmglabtech.com [bmglabtech.com]

Pharmacophore Modeling of N-(sec-butyl)-3-propoxybenzamide: A De Novo Structural Analysis

Executive Summary

This technical guide provides a rigorous framework for generating a pharmacophore model for N-(sec-butyl)-3-propoxybenzamide , a specific lipophilic benzamide derivative.[1] While benzamides are ubiquitous scaffolds in medicinal chemistry—ranging from D2 dopamine antagonists (e.g., Sulpiride) to HDAC inhibitors and TRP channel modulators—this specific N-alkylated, meta-alkoxy analog presents unique spatial constraints driven by its chiral sec-butyl tail and the flexibility of the propoxy ether linkage.[1]

This document moves beyond generic modeling advice. It establishes a self-validating protocol for defining the 3D spatial arrangement of chemical features (H-bond donors, acceptors, aromatic rings, and hydrophobic volumes) necessary for supramolecular recognition.[1]

Structural Deconstruction & Feature Mapping[1]

Before initiating computational algorithms, we must perform a "Chemical Perception" analysis to identify the high-probability interaction points.[1]

Molecular Architecture

The molecule consists of three distinct pharmacophoric domains centered around a rigid benzamide core.[1]

| Domain | Chemical Moiety | Pharmacophoric Feature | Physical Role |

| Core | Benzene Ring | Ring Aromatic (RA) | |

| Linker | Amide (-CONH-) | H-Bond Donor (HBD) & Acceptor (HBA) | Directional hydrogen bonding; defines the vector of binding.[1] |

| Tail 1 | 3-Propoxy Group | Hydrophobic (HY) / HBA | Ether oxygen acts as a weak acceptor; propyl chain fills lipophilic pockets.[1] |

| Tail 2 | sec-Butyl Group | Hydrophobic (HY) / Steric Constraint | Chiral center introduces stereoselectivity; bulky aliphatic group.[1] |

The Chirality Factor

The sec-butyl group introduces a chiral center at the C2 position.[1]

-

Critical Directive: You cannot model this as a flat achiral entity. The (R)- and (S)- enantiomers will occupy distinct hydrophobic sub-pockets.[1]

-

Protocol: Generate models for both enantiomers separately to determine if the biological target exhibits stereospecificity.

Computational Workflow: The "Conformational Ensemble" Approach[1]

A single energy-minimized structure is insufficient for pharmacophore modeling because the bioactive conformation often differs from the global minimum.[1] We utilize a Conformational Ensemble approach.

Diagram: Pharmacophore Generation Pipeline

The following Graphviz diagram outlines the logic flow from 2D structure to a validated 3D hypothesis.

Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model from a single query molecule.

Step-by-Step Experimental Protocol

This protocol assumes the use of industry-standard software (e.g., MOE, Schrödinger Phase, or Biovia Discovery Studio), but the parameters are universal.[1]

Phase 1: Ligand Preparation

-

Protonation State: Set pH to 7.4. The amide nitrogen is neutral (non-ionizable under physiological conditions), unlike aliphatic amines.[1]

-

Chiral Enumeration: Generate both (R)-N-(sec-butyl) and (S)-N-(sec-butyl) isomers.

-

Energy Minimization: Apply the MMFF94x force field (optimized for small organic molecules) with a gradient convergence of 0.01 kcal/mol/Å.[1]

Phase 2: Conformational Search

The propoxy chain is highly flexible.[1] We must sample its rotatable bonds.[1]

-

Method: Stochastic (Monte Carlo) or Low-Mode MD.

-

Limit: Generate 100 conformers per enantiomer.

-

Energy Window: Discard conformers > 10 kcal/mol above the global minimum.

-

Clustering: Cluster conformers by RMSD (cutoff 1.5 Å) to identify the dominant shape families (e.g., "Extended" vs. "Folded" propoxy tail).

Phase 3: Feature Definition (The 5-Point Model)

For N-(sec-butyl)-3-propoxybenzamide, define the following 3D coordinates (centroids):

-

F1 (HBA): Centroid of the Amide Carbonyl Oxygen.[1]

-

Vector: Projecting outward in the lone-pair direction.[1]

-

-

F2 (HBD): Centroid of the Amide Nitrogen (-NH).[1]

-

Vector: Projecting along the N-H bond.[1]

-

-

F3 (RA): Centroid of the Benzene ring.[1]

-

Constraint: Planar tolerance.[1]

-

-

F4 (HY-1): Centroid of the Propyl chain (terminal carbons).[1]

-

Radius: 1.5 Å sphere.[1]

-

-

F5 (HY-2): Centroid of the sec-butyl group.[1]

-

Radius: 2.0 Å sphere (critical for selectivity).[1]

-

Mechanistic Insights & Causality

Why choose these specific features?

The Amide "Anchor"

In benzamide derivatives, the amide bond is rarely a passive linker.[1] It usually forms a "bidentate" interaction pattern with the receptor backbone.[1]

-

Causality: The carbonyl oxygen accepts a H-bond from the receptor (e.g., Serine/Threonine side chain), while the N-H donates to a backbone carbonyl.[1] This locks the ligand's orientation.[1]

The "Meta" Substitution Effect

The 3-propoxy group (meta position) suggests the target has a hydrophobic cleft adjacent to the binding site.[1]

-

Comparison: Unlike para-substitution (which extends the molecule linearly), meta-substitution creates a "bent" or "L-shaped" volume.[1]

-

Implication: If your pharmacophore model assumes a linear shape, it will fail. You must prioritize "bent" conformers where the propoxy group folds back or extends laterally.[1]

Biological Relevance (Target Hypothesis)

While the specific target of this molecule depends on the assay, its pharmacophore (Lipophilic-Amide-Lipophilic) strongly resembles modulators of TRP Channels (e.g., TRPM8 agonists like Icilin analogs) or HDAC Inhibitors (though those usually require a Zinc-binding group like hydroxamic acid or benzamide with an ortho-amine).[1]

-

Note: If this is a TRP channel modulator, the sec-butyl hydrophobicity is the key driver of potency (Van der Waals contacts).[1]

Validation Strategy

A pharmacophore model is a hypothesis.[1][2][3] It must be tested.

Self-Validating Protocol: The Decoy Set

Since you may not have a list of known actives, you must validate against "Decoys" (molecules with similar physical properties but different topology).[1]

-

Generate Decoys: Use the DUD-E (Directory of Useful Decoys) generator.[1] Input the SMILES of N-(sec-butyl)-3-propoxybenzamide.

-

Screening: Screen the generated pharmacophore against a library containing the active molecule + 50 decoys.

-

Metric: The model is valid only if it retrieves the specific enantiomer of the active molecule without retrieving >5% of the decoys.

References

-

Guner, O. F. (2000).[1] Pharmacophore Perception, Development, and Use in Drug Design. International University Line.[1][4]

-

Leach, A. R., & Gillet, V. J. (2007).[1] An Introduction to Chemoinformatics. Springer.[1] (Chapter on 3D Pharmacophore Fingerprints).

-

Wolber, G., & Langer, T. (2005).[1] LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters.[1] Journal of Chemical Information and Modeling, 45(1), 160-169.[1] [Link]

-

Mysinger, M. M., et al. (2012).[1] Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594.[1] [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(SEC-BUTYL)-3-NITROBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Synthesis of N-(sec-butyl)-3-propoxybenzamide from 3-propoxybenzoic acid

Executive Summary

This application note details the synthetic methodology for N-(sec-butyl)-3-propoxybenzamide , a lipophilic amide scaffold common in medicinal chemistry libraries. Two distinct protocols are provided to address different scale and resource constraints:

-

Method A (Acid Chloride Route): A robust, scalable protocol using thionyl chloride (

). Ideal for gram-to-kilogram synthesis where cost-efficiency is paramount. -

Method B (HATU Coupling): A mild, high-throughput compatible protocol using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). Ideal for milligram-scale discovery where yield and ease of handling prioritize over reagent cost.

Retrosynthetic Analysis & Strategy

The target molecule is a secondary benzamide. The strategic disconnection is at the amide bond (

-

Electrophile: 3-Propoxybenzoic acid (activated as acid chloride or active ester).

-

Nucleophile: sec-Butylamine (butan-2-amine).

Critical Consideration: The sec-butylamine moiety possesses a chiral center. If a specific enantiomer (R or S) is required, the starting amine must be enantiopure. Standard coupling conditions described below generally preserve stereochemistry, but strong bases or excessive heat in Method A could induce partial racemization if not controlled.

Workflow Visualization

The following diagram illustrates the decision logic and reaction pathways.

Figure 1: Synthetic workflow decision matrix comparing Acid Chloride activation vs. HATU coupling.

Method A: Acid Chloride Activation (Standard Protocol)

Rationale: Conversion to the acid chloride generates a highly reactive electrophile that couples rapidly with sterically hindered amines like sec-butylamine. The by-products (

Materials

-

Precursor: 3-Propoxybenzoic acid (1.0 equiv)

-

Reagent: Thionyl chloride (

) (2.0 equiv) -

Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

-

Nucleophile: sec-Butylamine (1.2 equiv)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

-

Activation (Acid Chloride Formation):

-

In a round-bottom flask equipped with a reflux condenser and a drying tube (or

line), dissolve 3-propoxybenzoic acid in anhydrous DCM (approx. 5 mL/mmol). -

Add catalytic DMF (creates the reactive Vilsmeier-Haack intermediate).

-

Add

dropwise at room temperature. Caution: Gas evolution ( -

Heat to reflux (

) for 2–3 hours. -

Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or observe the cessation of gas evolution.

-

Evaporation: Concentrate the reaction mixture in vacuo to remove solvent and excess

. Re-dissolve the residue in fresh anhydrous DCM. Critical: Residual

-

-

Coupling (Schotten-Baumann Conditions):

-

Cool the acid chloride solution to

in an ice bath. -

In a separate vessel, mix sec-butylamine (1.2 equiv) and

(2.5 equiv) in DCM. -

Add the amine/base mixture dropwise to the cold acid chloride solution.

-

Allow to warm to room temperature and stir for 4–12 hours.

-

-

Workup (Self-Validating Purification):

-

Acid Wash: Wash organic layer with 1M HCl (

). Purpose: Protonates and removes unreacted sec-butylamine and -

Base Wash: Wash organic layer with Saturated

( -

Dry & Concentrate: Dry over

, filter, and concentrate to yield the crude amide.

-

Method B: HATU Coupling (High-Throughput Protocol)

Rationale: HATU avoids the moisture sensitivity of acid chlorides and minimizes racemization risks (if using chiral amines). It is preferred for parallel synthesis or when the starting acid contains acid-sensitive moieties.

Materials

-

Precursor: 3-Propoxybenzoic acid (1.0 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (Hunig's Base) (3.0 equiv)

-

Nucleophile: sec-Butylamine (1.2 equiv)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step Protocol

-

Activation:

-

Dissolve 3-propoxybenzoic acid (1.0 equiv) in DMF (approx. 0.2 M concentration).

-

Add DIPEA (3.0 equiv) and stir for 5 minutes.

-

Add HATU (1.1 equiv). The solution typically turns yellow/orange. Stir for 15–30 minutes at room temperature to form the activated ester (O-acylurea/benzotriazole species).

-

-

Coupling:

-

Add sec-butylamine (1.2 equiv) directly to the mixture.

-

Stir at room temperature for 2–16 hours.

-

Validation: LCMS should show the product mass (

) and disappearance of the acid peak.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash with saturated

solution ( -

Wash with 1M HCl, then Saturated

, then Brine. -

Dry over

and concentrate.

-

Analytical Validation & Data

Upon synthesis, the identity of the compound must be verified.

| Parameter | Expected Value / Observation | Notes |

| Physical State | White to off-white solid or viscous oil | Dependent on purity and crystal packing. |

| LCMS (ESI+) | Formula: | |

| 1H NMR | Amide proton signal is broad and solvent-dependent. | |

| 1H NMR | Multiplet for the sec-butyl methine. | |

| 1H NMR | Triplet for propoxy group adjacent to oxygen. |

Troubleshooting Guide (Expertise & Experience)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure all glassware is oven-dried. Use fresh |

| Impurity: Sulfinylamine | Excess | Ensure complete evaporation of |

| Racemization | High temperature or excess base | Keep coupling at |

| Residual DMF | Incomplete washing (Method B) | DMF is difficult to remove. Use |

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005).[1][2][3][4] Amide bond formation and peptide coupling.[1][2][3][4][5][6] Tetrahedron, 61(46), 10827–10852.[3][4]

-

Valeur, E., & Bradley, M. (2009).[7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479.

Sources

- 1. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Lab Reporter [fishersci.co.uk]

- 7. Amide bond formation: beyond the myth of coupling reagents [ouci.dntb.gov.ua]

Amide coupling protocols for N-sec-butyl benzamide derivatives

Strategic Overview

The synthesis of N-sec-butyl benzamide derivatives presents a specific set of challenges often underestimated in routine medicinal chemistry. While benzamides are stable, the nucleophile—sec-butylamine (2-aminobutane)—possesses an

Standard carbodiimide protocols (EDC/HOBt) often suffer from stalled conversion or high residual starting material with

This guide outlines three distinct protocols tailored to the scale and stage of development:

-

Method A (Discovery Phase): HATU-mediated coupling for maximum conversion and high-throughput reliability.

-

Method B (Process/Scale-Up): T3P (Propylphosphonic Anhydride) coupling for "green" chemistry, ease of workup, and epimerization control.

-

Method C (Commodity Production): Acid Chloride activation for robust, cost-sensitive substrates.

Decision Logic & Mechanism

Selecting the correct reagent is a function of scale, cost, and substrate sensitivity. The following decision matrix illustrates the logical flow for reagent selection.

Figure 1: Decision matrix for selecting the optimal coupling protocol based on scale and substrate properties.

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Context: HATU is the reagent of choice for discovery chemistry. It generates a highly reactive O-azabenzotriazole active ester in situ. The pyridine nitrogen in the 7-position of the benzotriazole ring provides a neighboring group effect that accelerates amine attack, overcoming the steric hindrance of the sec-butyl group.

Reagents:

-

Acid: Benzoic acid derivative (1.0 equiv)

-

Amine: sec-Butylamine (1.2 equiv)

-

Coupling Reagent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

-

Solvent: DMF (Preferred) or DCM.[1]

Step-by-Step Methodology:

-

Preparation: In a dry vial/flask, dissolve the Benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

-

Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). The solution typically turns yellow/orange.

-

Pre-activation Interval: Stir at Room Temperature (RT) for 5–10 minutes.

-

Expert Insight: This allows the formation of the activated ester (OAt-ester) before the amine is introduced, reducing potential competitive side reactions.

-

-

Amine Addition: Add sec-butylamine (1.2 equiv) dropwise.

-

Reaction: Stir at RT. Monitor by LCMS or TLC.[2]

-

Timeframe: typically 1–4 hours.

-

-

Workup:

-

Dilute reaction mixture with EtOAc.

-

Wash 3x with saturated NaHCO₃, 1x with Water, 1x with Brine.

-

Dry over MgSO₄ and concentrate.[3]

-

-

Purification: Flash chromatography is usually required to remove tetramethylurea (byproduct) and residual HOAt.

Protocol B: T3P (Propylphosphonic Anhydride) (The "Green" Scalable Route)

Context: T3P is a cyclic anhydride that is rapidly becoming the industry standard for process chemistry. Unlike HATU, its byproducts are water-soluble, often eliminating the need for chromatography. It is particularly effective for preventing epimerization if the benzoic acid contains chiral centers.

Mechanism & Workflow:

Figure 2: T3P coupling workflow highlighting the critical activation and aqueous workup steps.

Reagents:

-

Acid: Benzoic acid derivative (1.0 equiv)

-

Amine: sec-Butylamine (1.2 – 1.5 equiv)

-

Coupling Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM).

-

Solvent: EtOAc or 2-MeTHF (Green solvents).

Step-by-Step Methodology:

-

Charge: Charge the Benzoic acid (1.0 equiv), sec-butylamine (1.2 equiv), and Base (Pyridine, 3.0 equiv) into the reactor/flask with EtOAc (5–10 volumes).

-

Expert Insight: Unlike HATU, T3P protocols often work best when all reagents are mixed before adding the coupling agent, or adding the amine last. For hindered amines, adding T3P to the acid/base mixture first to generate the anhydride, then adding the amine, can boost yield.

-

-

Addition: Add T3P solution (1.5 equiv) dropwise at 0°C to RT.

-

Note: The reaction is exothermic; control temperature < 25°C.

-

-

Reaction: Stir at RT. If conversion is slow due to the sec-butyl steric bulk, heat to 40–50°C.

-

Workup (The "Magic" Step):

-

Isolation: Concentrate organic layer. Often yields pure product without chromatography.

Comparative Data Analysis

The following table contrasts the three methodologies based on critical process parameters.

| Parameter | Protocol A: HATU | Protocol B: T3P | Protocol C: Acid Chloride |

| Steric Tolerance | Excellent (Best for hindered) | Very Good | Good (Requires heating) |

| Atom Economy | Poor (High MW byproducts) | Good | High |

| Purification | Chromatography (Usually) | Extraction (Aq. Wash) | Distillation/Crystallization |

| Cost | High ( | Moderate ( | Low ($) |

| Toxicity | High (Allergenic/Explosive HOAt) | Low (Non-toxic byproducts) | Corrosive (HCl gas) |

| Reaction Time | Fast (1-4 h) | Medium (2-12 h) | Fast (0.5-2 h) |

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Steric hindrance of the sec-butyl group preventing attack on the active ester.

-

Fix: Switch solvent to DMF (polar aprotic) to stabilize the transition state. Increase temperature to 50°C (if using T3P). Use HOAt as an additive if using EDC (though HATU is preferred).

-

-

Racemization (if Acid is Chiral):

-

Cause: Over-activation or high base concentration promoting oxazolone formation.

-

Fix: Switch to Protocol B (T3P) . T3P is documented to show the lowest epimerization rates among coupling reagents [2]. Maintain temperature < 0°C during addition.

-

-

Solidification/Stirring Issues:

-

Cause: Benzamides often crystallize out of non-polar solvents.

-

Fix: Ensure minimum 10V solvent relative to substrate.

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][5] Organic Process Research & Development, 20(2), 140–177. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. growingscience.com [growingscience.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

Application Note: Synthesis of N-(sec-butyl)-3-propoxybenzamide via EDC/HOBt Coupling

Executive Summary & Rationale

This guide details the synthesis of N-(sec-butyl)-3-propoxybenzamide , a lipophilic amide model, using the EDC/HOBt coupling system. While simple acid chlorides are often used for amide synthesis, the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) method is preferred here for its mild conditions, tolerance of functional groups, and—crucially—the ability to create a "self-validating" purification system via aqueous workup.

The target molecule combines a lipophilic ether tail (3-propoxy) with a branched aliphatic amine (sec-butylamine). The steric bulk of the sec-butyl group requires an efficient activation strategy to ensure complete conversion without forcing thermal conditions that could degrade the ether linkage.

Mechanistic Principles (The "Why")

The Role of Reagents[1][2][3][4][5][6][7][8][9]

-

EDC (The Activator): A water-soluble carbodiimide that reacts with the carboxylic acid to form an unstable O-acylisourea.[1][2] Unlike DCC, the urea byproduct of EDC is water-soluble, allowing it to be removed simply by washing the organic layer with water.[2]

-

HOBt (The Stabilizer/Catalyst): The O-acylisourea intermediate is prone to rearrangement into an unreactive N-acylurea.[2] HOBt intercepts the O-acylisourea to form an OBt-active ester . This ester is less reactive than the O-acylisourea (preventing side reactions) but more reactive toward the amine than the free acid.

-

DIPEA (The Base): Neutralizes the HCl salt of EDC and ensures the sec-butylamine remains nucleophilic (unprotonated).

Reaction Pathway

The following diagram illustrates the activation and coupling cycle.

Figure 1: The EDC/HOBt coupling cycle. HOBt prevents the rearrangement of O-acylisourea into the unreactive N-acylurea byproduct.

Experimental Protocol

Materials & Stoichiometry

Target Scale: 1.0 mmol (Theoretical Yield: ~235 mg)

| Reagent | MW ( g/mol ) | Equiv.[3][4][1][2] | Mass/Vol | Role |

| 3-Propoxybenzoic acid | 180.20 | 1.0 | 180 mg | Limiting Reagent |

| sec-Butylamine | 73.14 | 1.2 | ~88 mg (120 µL) | Nucleophile |

| EDC·HCl | 191.70 | 1.5 | 288 mg | Coupling Agent |

| HOBt (anhydrous) | 135.12 | 1.2 | 162 mg | Additive |

| DIPEA | 129.24 | 3.0 | 388 mg (520 µL) | Base |

| DCM (Dichloromethane) | - | - | 5.0 mL | Solvent |

Expert Insight: We use DCM (Dichloromethane) as the primary solvent because the target amide is highly lipophilic. DCM is easily evaporated and allows for a direct liquid-liquid extraction workflow. If the acid is not soluble in DCM, DMF can be used, but it requires more rigorous washing to remove.

Step-by-Step Procedure

-

Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and add a magnetic stir bar. Purge with Nitrogen or Argon (optional but recommended).

-

Dissolution: Add 3-propoxybenzoic acid (180 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol) to the flask. Add DCM (5 mL). Stir until mostly dissolved.

-

Base Addition: Add DIPEA (520 µL, 3.0 mmol). The solution may clarify as the acid is deprotonated.

-

Amine Addition: Add sec-butylamine (120 µL, 1.2 mmol).

-

Activation & Coupling: Cool the mixture to 0°C (ice bath). Add EDC·HCl (288 mg, 1.5 mmol) in one portion.

-

Note: Adding EDC last at 0°C controls the exotherm and ensures the active ester forms in the presence of the amine trap.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–16 hours .

-

Monitoring: Check via TLC (Hexane/EtOAc 3:1). The acid spot (low Rf, streaking) should disappear, and a new, less polar amide spot should appear.

-

Purification: The "Self-Validating" Workup

This protocol utilizes the acid-base properties of the reagents to purify the product without immediate column chromatography.

Workup Logic

-

Wash 1 (Acidic): Removes excess DIPEA and unreacted sec-butylamine (protonates them to water-soluble salts).

-

Wash 2 (Basic): Removes unreacted 3-propoxybenzoic acid and HOBt (deprotonates them to water-soluble salts).

-

Wash 3 (Neutral): Removes residual salts and urea byproducts.

Figure 2: The extractive workup strategy ensures removal of all starting materials and reagents based on pKa differences.

Detailed Workup Steps

-

Dilute the reaction mixture with EtOAc (20 mL). (Note: While the reaction was in DCM, diluting with EtOAc improves phase separation during washing).

-

Acid Wash: Wash with 1N HCl (2 x 10 mL). Discard aqueous layer.

-

Base Wash: Wash with Saturated NaHCO₃ (2 x 10 mL). Discard aqueous layer.

-

Caution: Gas evolution (CO₂) may occur. Vent the separatory funnel frequently.

-

-

Brine Wash: Wash with Saturated NaCl (1 x 10 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude amide.

Analytical Validation

Successful synthesis is confirmed if the data matches these expectations:

1H NMR (CDCl₃, 400 MHz) Expectations

-

Amide NH: Broad singlet or doublet at δ 5.8–6.5 ppm .

-

Aromatic Ring: Multiplet at δ 7.0–7.5 ppm (4 protons). Look for the specific pattern of a 3-substituted benzene.

-

O-CH₂ (Propoxy): Triplet at δ ~3.9–4.0 ppm (2 protons).

-

N-CH (sec-butyl): Multiplet at δ ~4.1 ppm (1 proton, chiral center).

-

Aliphatic Chain:

-

Propoxy tail: Multiplet (~1.8 ppm), Triplet (~1.0 ppm).

-

sec-Butyl tail: Multiplet (~1.5 ppm), Doublet (~1.2 ppm), Triplet (~0.9 ppm).

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure solvents are dry. Do not store the active ester; add amine immediately after activation. |

| Precipitate in Reaction | Urea byproduct formation | This is normal. The urea is removed during the aqueous workup.[4][2] |

| Starting Material Remains | Steric hindrance of sec-butyl | Allow reaction to run longer (up to 24h) or gently heat to 35°C (monitor closely). |

| Racemization | High pH or Over-activation | Ensure HOBt is present. Avoid large excess of base. (Note: Only relevant if the acid had a chiral center; here, the amine is chiral but less prone to racemization under these conditions). |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

-

Organic Syntheses. General Procedures for Amide Bond Formation. Organic Syntheses, Coll. Vol. 10, p.484. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

Application Note: Purification Strategies for N-(sec-butyl)-3-propoxybenzamide

Abstract

This guide details the purification protocols for N-(sec-butyl)-3-propoxybenzamide , a lipophilic secondary benzamide often synthesized via amide coupling of 3-propoxybenzoic acid and sec-butylamine.[1] Due to the presence of the sec-butyl group and the meta-alkoxy substituent, this compound frequently presents as a viscous oil or low-melting solid, posing challenges for standard crystallization. This document outlines a hierarchical purification strategy: Liquid-Liquid Extraction (LLE) for bulk impurity removal, Flash Column Chromatography (FCC) for isolation, and Recrystallization for final polishing.

Chemical Profile & Pre-Purification Assessment[1][2][3]

Before initiating purification, understanding the physicochemical properties of the target molecule is critical for selecting the correct solvent systems.

| Property | Description | Implication for Purification |

| Structure | Secondary Benzamide | Weakly acidic N-H; Hydrogen bond donor/acceptor. |

| Lipophilicity | High (Predicted LogP ~3.5–4.0) | Highly soluble in DCM, EtOAc; Insoluble in water. |

| Impurities | sec-Butylamine (Basic) | Remove via Acidic Wash (HCl). |

| Impurities | 3-Propoxybenzoic acid (Acidic) | Remove via Basic Wash (NaHCO₃/NaOH). |

| Physical State | Viscous Oil or Low-MP Solid | May require seeding or chromatography if oiling occurs. |

Diagnostic Check (TLC)

Stationary Phase: Silica Gel 60 F₂₅₄ Mobile Phase: Hexanes:Ethyl Acetate (3:1 v/v)

-

Target R_f: ~0.4 – 0.6 (UV active, amide carbonyl absorption).

-

Starting Amine: R_f < 0.1 (Stains with Ninhydrin/KMnO₄).

-

Starting Acid: R_f < 0.2 (Streaks; visualize with Bromocresol Green).

Method A: Liquid-Liquid Extraction (The "Workup")

Objective: Removal of unreacted starting materials (amine and carboxylic acid) and water-soluble coupling byproducts (e.g., urea derivatives from EDC/DCC couplings). Status: Mandatory first step for all crude reaction mixtures.

Protocol

-

Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.

-

Acid Wash (Removes Amine):

-

Base Wash (Removes Acid):

-

Brine Wash & Drying:

-

Wash once with saturated NaCl (Brine) to remove trapped water.

-

Dry over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes.

-

-

Concentration: Filter and evaporate solvent under reduced pressure.

Workflow Visualization

Figure 1: Liquid-Liquid Extraction workflow targeting specific chemical impurities based on pKa differences.

Method B: Flash Column Chromatography

Objective: Isolation of the target amide from non-ionic impurities (e.g., coupling reagent byproducts like dicyclohexylurea) or close-running isomers. Status: Recommended if Method A yields <95% purity or a colored oil.

Parameters

-

Stationary Phase: Silica Gel (40–63 µm, 60 Å).

-

Loading: 1:50 ratio (1 g crude : 50 g Silica).

-

Mobile Phase System: Hexanes (A) / Ethyl Acetate (B).

Gradient Protocol

| Time (CV*) | % Solvent B (EtOAc) | Purpose |

| 0–2 | 0% | Column equilibration / Elute highly non-polar impurities. |

| 2–5 | 0% | Linear ramp. |

| 5–15 | 10% | Target Elution Zone. Expect product between 15-25% B. |

| 15–20 | 30% | Flush column of polar byproducts. |

*CV = Column Volumes

Technical Insight: The sec-butyl group adds steric bulk, potentially broadening the peak slightly compared to primary amides. Ensure the fraction collection size is small (approx. 1/4 of column volume) during the 10-30% gradient window to avoid co-elution.

Method C: Recrystallization (Polishing)

Objective: Obtaining high-crystallinity solids for X-ray diffraction or biological assays requiring >99% purity. Status: Only applicable if the compound solidifies.

Solvent System: Hexanes / Ethyl Acetate or Ethanol / Water .

Protocol (Hexanes/EtOAc)

-

Place the semi-pure solid in a flask.

-

Add minimum hot Ethyl Acetate (approx. 60°C) until fully dissolved.

-

Slowly add hot Hexanes dropwise until a persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of EtOAc to clear the solution.

-

Allow to cool to Room Temperature (RT) slowly (insulate flask with a towel).

-

Cool to 4°C in a fridge for 12 hours.

-

Filter crystals and wash with cold Hexanes.

Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals:

-

Re-heat to dissolve.

-

Add a "seed crystal" if available.

-

Scratch the inner glass surface with a glass rod to induce nucleation.

-

Switch solvent system to Ethanol/Water (Dissolve in hot EtOH, add warm water to turbidity).

Quality Control & References

Validation Metrics

-

HPLC Purity: >98% (Area under curve @ 254 nm).

-

¹H-NMR (CDCl₃):

- 0.9-1.6 ppm: sec-butyl methyl/methylene signals (multiplets).

- 1.0 & 1.8 ppm: Propoxy chain signals.

-

3.9 ppm: Propoxy

-

4.1 ppm: sec-butyl methine

-

6.0-6.5 ppm: Amide

- 7.0-7.5 ppm: Aromatic protons (meta-substitution pattern).

References

-

Amide Coupling Workup: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. Link

-

Flash Chromatography Guidelines: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

-

Recrystallization of Benzamides: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

Sources

Application Note: Optimization of Recrystallization Systems for 3-Propoxybenzamide Derivatives

Introduction & Chemical Context

3-Propoxybenzamide is a structural motif frequently encountered in medicinal chemistry, particularly as an intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemically, this molecule presents a distinct purification challenge due to its amphiphilic nature :

-

The Benzamide Core: A polar moiety capable of strong hydrogen bonding (donor and acceptor), typically conferring high melting points and solubility in polar protic solvents.

-

The Propoxy Tail: A lipophilic alkyl chain that disrupts crystal packing efficiency compared to its methoxy analogs and increases solubility in non-polar solvents.

This duality often leads to the phenomenon of "oiling out" (liquid-liquid phase separation) rather than clean crystallization. This guide provides a scientifically grounded, self-validating protocol to identify the optimal solvent system and isolate high-purity crystals.

Solvent Selection Strategy

The "Like Dissolves Like" rule is insufficient for complex amphiphiles. We must exploit the temperature dependence of solubility (

Candidate Solvent Classes

| Solvent Class | Representative | Interaction Mechanism | Suitability for 3-Propoxybenzamide |

| Polar Protic | Ethanol (EtOH) | H-bonding with amide | High. Excellent temperature coefficient. Risk of solvolysis if acidic impurities are present. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | Dipole-dipole | High. Standard first-choice. Moderate boiling point (77°C) allows easy removal. |

| Aromatic | Toluene | Medium. Good for removing water (azeotrope). Higher boiling point (110°C) requires vacuum drying. | |

| Non-Polar | n-Heptane | Van der Waals | Anti-Solvent. Poor solubility alone. Used to force precipitation in binary systems. |

| Chlorinated | DCM / Chloroform | Dipole / Dispersion | Low. Too soluble at room temp (RT). Good for extraction, poor for crystallization. |

Protocol A: Self-Validating Solubility Mapping

Objective: To empirically determine the Metastable Zone Width (MSZW) for your specific crude lot. Do not skip this step.

Materials:

-

100 mg Crude 3-Propoxybenzamide per tube.

-

Solvents: Ethanol, EtOAc, Toluene.

-

Heating block or oil bath.

Procedure:

-

Place 100 mg of solid into three separate test tubes.

-

Stepwise Addition: Add 0.5 mL of solvent to each tube at Room Temperature (RT).

-

If dissolved: Solvent is too strong (reject).

-

If insoluble: Proceed to heat.[1]

-

-

Thermal Stress: Heat to boiling point (BP).

-

If dissolved: This is a candidate system.[1]

-

If insoluble: Add solvent in 0.2 mL increments until dissolved at BP.

-

-

Cooling Cycle: Remove from heat and allow to cool to RT slowly.

-

Observation: Look for crystals vs. oil droplets.

-

Decision Logic:

-

Scenario 1 (Crystals form): This is your Single Solvent system.

-

Scenario 2 (No precipitate): Solubility is too high. Use a Binary System (Protocol C).

-

Scenario 3 (Oiling out): The temperature gap is too wide or impurities are high. Requires Seeding (Protocol D).

Protocol B: Single Solvent Recrystallization (Ethanol/Toluene)

Applicability: When Protocol A indicates a steep solubility curve (Soluble Hot / Insoluble Cold).

-

Dissolution: Transfer 10 g of crude material to a round-bottom flask. Add the minimum volume of hot solvent determined in Protocol A (plus 10% excess to prevent premature crystallization).

-

Hot Filtration (Critical): While at reflux, filter through a pre-warmed fluted filter paper or a heated sintered glass funnel.

-

Why: Removes insoluble mechanical impurities and dust which can induce random nucleation.

-

-

Controlled Cooling:

-

Wrap the flask in a towel or place in a warm oil bath with the heat turned off.

-

Allow to reach RT over 2–3 hours.

-

Thermodynamic Control: Slow cooling promotes the growth of the most stable polymorph and excludes impurities from the lattice.

-

-

Harvest: Filter crystals using vacuum filtration. Wash with cold (-20°C) solvent.

-

Drying: Dry at 40°C under vacuum (50 mbar) to remove solvates.

Protocol C: Binary Solvent System (EtOAc / Heptane)

Applicability: When the compound is too soluble in EtOAc alone, or to maximize yield.

-

Primary Dissolution: Dissolve crude solid in the minimum amount of boiling Ethyl Acetate.

-

Anti-Solvent Addition:

-

Maintain boiling.

-

Add hot n-Heptane dropwise.

-

Stop Point: The moment a persistent turbidity (cloudiness) appears.

-

-

Re-solubilization: Add 1-2 mL of boiling EtOAc to clear the solution.

-

Crystallization: Remove from heat. Allow to cool undisturbed.

-

Note: The changing polarity during cooling often yields cleaner crystals than single solvents for amphiphilic benzamides.

-

Protocol D: Troubleshooting "Oiling Out"

If the 3-propoxy chain causes the compound to separate as a liquid oil:

-

Reheat the mixture until the oil redissolves.

-

Seed: Add a single crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.

-

Isothermal Hold: Hold the temperature at 5–10°C below the boiling point for 30 minutes before cooling further. This allows the oil droplets to reorganize into a lattice.

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for determining the thermodynamic suitability of solvent systems.

Diagram 2: Binary Recrystallization Workflow

Caption: Step-by-step execution of the Binary Solvent/Anti-Solvent method.

Summary of Physical Properties

| Parameter | Value / Behavior | Source |

| Melting Point | Approx. 80–100°C (Isomer dependent) | Extrapolated from [1, 2] |

| Solubility (Water) | Low (<1 mg/mL) | Hydrophobic effect of propyl chain |

| Solubility (EtOAc) | High | Dipole-Dipole interactions |

| Crystal Habit | Needles or Plates | Dependent on cooling rate |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General Recrystallization Principles).

-

Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013. (Specific purification of benzamides).

-

PubChem Compound Summary. "Benzamide Derivatives." National Center for Biotechnology Information. (Structural properties).

-

Sigma-Aldrich. "Benzamide Specification Sheet." (Baseline solubility data).

Sources

Application Note: In Vitro Characterization of N-(sec-butyl)-3-propoxybenzamide

Here is a comprehensive Application Note and Protocol guide for the in vitro testing of N-(sec-butyl)-3-propoxybenzamide .

Introduction & Structural Rationale

N-(sec-butyl)-3-propoxybenzamide represents a specific class of lipophilic benzamide derivatives structurally analogous to known "cooling agents" such as WS-12 and Icilin. The structural pharmacophore—a benzamide core substituted with a meta-alkoxy group (3-propoxy) and a branched alkyl amine (sec-butyl)—strongly suggests activity as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

TRPM8 is the primary molecular transducer for cold sensation and is activated by cooling compounds (menthol) and temperatures <28°C. In drug development, benzamide analogs are prized for their potential to induce cooling sensations without the volatility or odor of menthol, or for their analgesic properties in neuropathic pain models.[1]

Mechanistic Hypothesis

The 3-propoxy group mimics the steric and electronic properties required for the tyrosine-rich binding pocket of TRPM8, while the sec-butyl group provides the necessary lipophilicity to penetrate the plasma membrane and interact with the channel's transmembrane domain.[1]

Scope of this Guide:

-

Primary Screen: Calcium Flux Fluorimetry (FLIPR) to determine EC50.

-

Validation: Whole-Cell Patch Clamp Electrophysiology for channel kinetics.

-

Selectivity: Counter-screening against TRPV1 (Heat) and TRPA1 (Irritant) to ensure specificity.

-

Safety: Cytotoxicity profiling (MTT Assay).

Biological Signaling Pathway[1]

To understand the assay readouts, one must visualize the signaling cascade triggered by N-(sec-butyl)-3-propoxybenzamide upon binding to TRPM8.[1]

Figure 1: Mechanism of Action.[1] The ligand binds TRPM8, opening the pore for Ca2+ influx.[1] This calcium rise is the primary metric quantified in the FLIPR assay.[1]

Protocol 1: Calcium Flux Assay (FLIPR)

Purpose: High-throughput determination of agonist potency (EC50) and efficacy.

Experimental Logic

TRPM8 activation leads to a rapid influx of Calcium (

Materials

-

Cell Line: HEK293 stably expressing human TRPM8 (HEK-hTRPM8).

-

Dye: Fluo-4 AM (Molecular Probes).

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4. Critical: Ensure Calcium is present (1.26 mM

). -

Compound: N-(sec-butyl)-3-propoxybenzamide (Stock: 10 mM in DMSO).

-

Control: Menthol (Positive Control), DMSO (Vehicle Control).[1]

Step-by-Step Methodology

-

Cell Plating:

-

Seed HEK-hTRPM8 cells at 20,000 cells/well in a black-walled, clear-bottom 384-well poly-D-lysine coated plate.

-

Incubate for 24 hours at 37°C, 5%

.

-

-

Dye Loading:

-

Remove culture medium.[1]

-

Add 20 µL/well of Dye Loading Solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Compound Preparation:

-